molecular formula C7H7NO3S B1467889 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1080060-60-1

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1467889
CAS RN: 1080060-60-1
M. Wt: 185.2 g/mol
InChI Key: IWACAIAPKGVQDE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis of New Thiazole Derivatives

Research by Sinenko et al. (2017) explored the synthesis of chloromethyl derivatives of 1,3-thiazole, which included a compound similar to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde. These derivatives were used to obtain new low-molecular-weight aldehydes in the 1,3-thiazole series, highlighting the chemical's role in synthesizing novel compounds (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Asymmetric Synthesis of C-Nucleosides

Du et al. (1995) demonstrated the asymmetric synthesis of C-nucleosides using derivatives of 1,3-dioxolane and 1,3-thiazole, similar to the chemical . This research contributes to the understanding of synthetic pathways for creating structurally diverse nucleosides (Du, Qu, Lee, Newton, & Chu, 1995).

Synthesis of Derivatization Reagents

Zhou et al. (1998) utilized a compound structurally related to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde in the synthesis of 3-benzoylindolizine-5-carbaldehydes. These compounds were proposed as derivatization reagents for amino compounds in High-Performance Capillary Electrophoresis (HPCE), indicating potential applications in analytical chemistry (Zhou, Hu, & Hu, 1998).

Development of Bioactive Substances

In 2016, Sinenko et al. conducted research involving reactions of substituted 1,3-thiazole-5-carbaldehydes to obtain new 1,3-thiazole derivatives. These compounds were of interest as potential bioactive substances, suggesting applications in the development of new therapeutic agents (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACAIAPKGVQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-1,3-thiazole (10.00 g) in tetrahydrofuran (150 mL) was slowly added a 1.6M n-butyllithium hexane solution (44 mL) at −70° C. under a nitrogen atmosphere. The reaction mixture was stirred at −70° C. for 1 hr and N,N-dimethylformamide (14 g) was added. The reaction mixture was warmed to room temperature, 10% aqueous citric acid solution was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (6.64 g, yield 56%) was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (3:2, volume ratio). MS: 186 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

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